

Application Note: Precision Nitration of 2-Methyl-3-Phenylpropanoic Acid

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Compound of Interest

Compound Name:	2-Methyl-3-(3-nitrophenyl)propanoic acid
CAS No.:	66735-02-2
Cat. No.:	B13541833

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Executive Summary & Scientific Rationale

The nitration of 2-methyl-3-phenylpropanoic acid (

-methylhydrocinnamic acid) is a pivotal transformation in the synthesis of non-natural amino acids and peptidomimetics. The target molecule serves as a precursor to 3-(4-aminophenyl)-2-methylpropanoic acid, a scaffold often found in integrin antagonists and protease inhibitors.

Mechanistic Insight

The reaction is a classic Electrophilic Aromatic Substitution (EAS). The substrate contains an alkyl side chain (

).

- **Electronic Effect:** The alkyl group is weakly activating and ortho-/para-directing.
- **Steric Effect:** The branched nature of the side chain (specifically the

-methyl group) exerts significant steric hindrance, disfavoring ortho attack. Consequently, the para-isomer is the thermodynamic and kinetic major product.

- Risk Factors: The benzylic position is susceptible to oxidation. High temperatures (>20°C) or excess oxidant can lead to benzoic acid derivatives or dinitration.

Safety Architecture: Critical Control Points

WARNING: This protocol involves Mixed Acid (Oleum/Nitric Acid), which is violently corrosive and an oxidizer.

Hazard Class	Risk Description	Mitigation Strategy
Thermal Runaway	Nitration is highly exothermic (). Rapid addition can trigger explosive decomposition.	Active Cooling: Maintain internal temp . Dosing: Use a syringe pump or pressure-equalizing dropping funnel for slow addition.
Chemical Burns	and cause immediate, severe tissue necrosis.	PPE: Butyl rubber gloves (nitrile is insufficient for prolonged contact), face shield, and acid-resistant apron.
Gas Evolution	Generation of fumes (red/brown gas) indicates oxidation side-reactions.	Ventilation: All operations must occur within a certified fume hood. Scrubbers recommended for scale-up.

Experimental Protocol

Reagents & Equipment

- Substrate: 2-Methyl-3-phenylpropanoic acid (10.0 g, 60.9 mmol)
- Solvent/Catalyst: Sulfuric acid, conc. 98% (40 mL)

- Reagent: Nitric acid, fuming >90% or conc. 70% (4.5 mL, ~1.1 equiv)
- Quench: Crushed ice (200 g)
- Equipment:
 - 250 mL 3-neck Round Bottom Flask (RBF)
 - Internal thermometer (Digital or Mercury)
 - Magnetic stir bar (Teflon coated)
 - Addition funnel (pressure-equalizing)

Step-by-Step Procedure

Phase 1: Substrate Preparation

- Charge the 250 mL RBF with 10.0 g of 2-methyl-3-phenylpropanoic acid.
- Cool the flask to 0°C using an ice/salt bath.
- Add 30 mL of conc.
slowly.
 - Note: The substrate may dissolve slowly.^{[1][2][3]} Ensure complete dissolution before proceeding to prevent "hot spots" of undissolved solid later. Stir for 15–20 mins.

Phase 2: Nitrating Agent Assembly

- In a separate beaker, pre-mix 4.5 mL Nitric Acid with 10 mL conc.
.
 - Why? Pre-mixing generates the nitronium ion () in a controlled manner and dissipates the heat of mixing away from the substrate.
- Cool this mixed acid solution to 0°C.

Phase 3: Controlled Addition (The Critical Step)

- Transfer the mixed acid to the addition funnel.
- Add the acid mixture dropwise to the substrate solution.[3]
 - CRITICAL: Monitor internal temperature. Do not exceed 5°C.
 - Rate: Approx. 1 drop per 2-3 seconds. Total addition time should be ~30–45 minutes.
- Once addition is complete, allow the reaction to stir at 0–5°C for 1 hour.
- Remove the ice bath and allow to warm to room temperature (20–25°C). Stir for an additional 2 hours.
 - Checkpoint: Monitor by TLC (50% EtOAc/Hexane) or HPLC. The starting material spot () should disappear, replaced by a lower product.

Phase 4: Quench & Isolation

- Prepare a 500 mL beaker with 200 g of crushed ice.
- Pour the reaction mixture slowly onto the ice with vigorous stirring.
 - Observation: A gummy white/yellow solid or oil will precipitate immediately.
- Stir for 30 minutes to hydrolyze any mixed anhydrides.
- Filtration: If a solid forms, filter via Buchner funnel. Wash with cold water () until filtrate pH is neutral.
- Extraction (Alternative if oil forms): Extract the aqueous slurry with Ethyl Acetate (). Wash combined organics with Brine, dry over , and concentrate in vacuo.

Phase 5: Purification (Regioselective Isolation)

The crude product is a mixture of para (major) and ortho (minor) isomers.

- Recrystallization: Dissolve the crude solid in minimal boiling Ethanol/Water (1:1).
- Cool slowly to RT, then to 4°C.
- The para-isomer (2-methyl-3-(4-nitrophenyl)propanoic acid) typically crystallizes as white needles, while the ortho-isomer remains in the mother liquor.

Analytical Validation

Expected Data

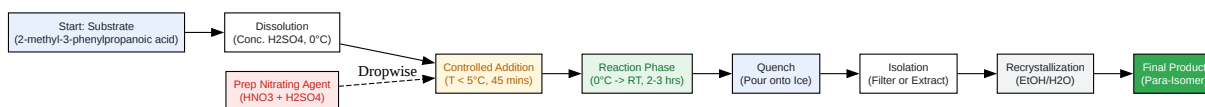
Parameter	Value	Notes
Yield	70–85%	Post-recrystallization
Melting Point	110–115°C	Lit.[4][5][6] range for para-isomer
Appearance	Off-white to pale yellow powder	
HPLC Purity	>98%	254 nm detection

HPLC Method for Isomer Ratio

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18,)
- Mobile Phase: A: 0.1% TFA in ; B: Acetonitrile. Gradient 10-90% B over 20 min.
- Differentiation:
 - Para-isomer elutes later due to better packing/interaction with C18 stationary phase compared to the sterically canted ortho-isomer.

Workflow & Mechanism Visualization

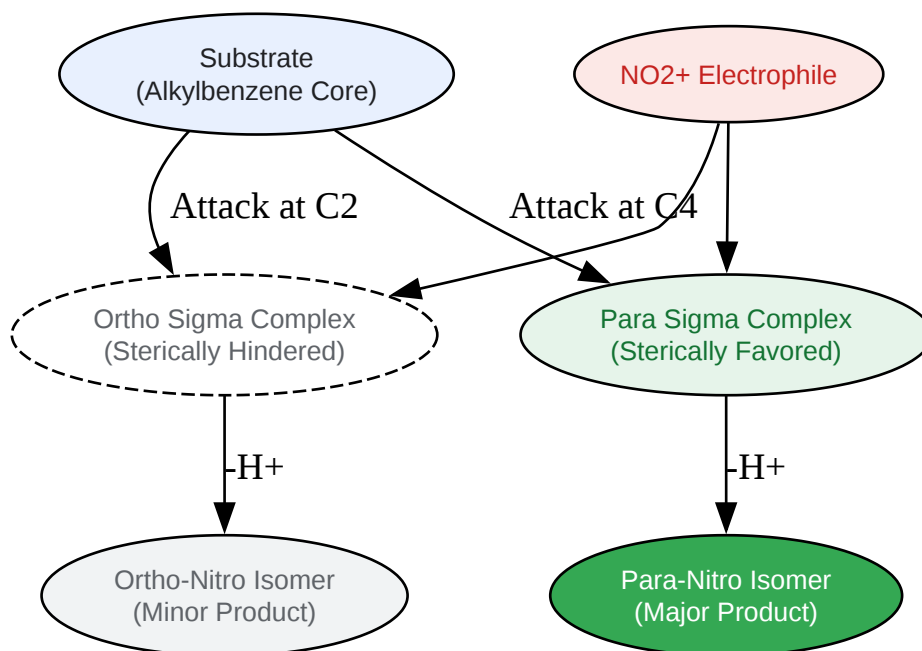
Figure 1: Experimental Workflow



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Caption: Step-by-step workflow for the nitration process, emphasizing temperature control during the addition phase.

Figure 2: Regioselectivity & Mechanism



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Caption: Mechanistic pathway showing the steric preference for para-substitution over ortho-substitution.

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Oiling Out	Product melting point depressed by impurities (isomers/byproducts).	Decant the aqueous layer. Dissolve oil in hot ethanol, add water until turbid, and seed with a pure crystal if available. Scratch glass to induce nucleation.
Low Yield	Incomplete reaction or loss during workup.	Check aqueous layer pH; if not acidic enough during extraction, the carboxylic acid may remain as a salt. Ensure pH < 2.
Red/Brown Product	Oxidation contaminants.[2][7][8]	Recrystallize with activated charcoal to remove colored impurities. Ensure reaction temp stays <5°C.

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